molecular formula C12H13NO B13790211 N-[2-(3-ethynylphenyl)ethyl]acetamide

N-[2-(3-ethynylphenyl)ethyl]acetamide

Cat. No.: B13790211
M. Wt: 187.24 g/mol
InChI Key: PBSSKLCSACBAAV-UHFFFAOYSA-N
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Description

N-[2-(3-Ethynylphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring an ethyl linker between the acetamide group and a 3-ethynyl-substituted phenyl ring. The ethynyl group (a carbon-carbon triple bond) at the para position of the phenyl ring introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[2-(3-ethynylphenyl)ethyl]acetamide

InChI

InChI=1S/C12H13NO/c1-3-11-5-4-6-12(9-11)7-8-13-10(2)14/h1,4-6,9H,7-8H2,2H3,(H,13,14)

InChI Key

PBSSKLCSACBAAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethynylphenyl)ethyl]acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethynylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-ethynylphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-ethynylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares N-[2-(3-ethynylphenyl)ethyl]acetamide with key analogs, highlighting differences in substituents, molecular weight, and functional properties:

Compound Name Substituent (Phenyl Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound 3-ethynyl C₁₂H₁₃NO 199.25 Ethynyl, acetamide, ethyl High hydrophobicity, rigid structure
N-[2-(3-Ethoxyphenyl)ethyl]acetamide 3-ethoxy C₁₂H₁₇NO₂ 207.27 Ethoxy, acetamide, ethyl Improved solubility vs. ethynyl
N-(4-Hydroxyphenethyl)acetamide 4-hydroxy C₁₀H₁₃NO₂ 179.22 Hydroxyl, acetamide, ethyl Polar, hydrogen-bonding capacity
UCM765 (MT2-selective agonist) 3-methoxy, phenylamino C₁₇H₂₀N₂O₂ 296.35 Methoxy, acetamide, ethyl MT2 receptor affinity, metabolic stability
N-(2-(5-Methoxyindol-3-yl)ethyl)acetamide 5-methoxy (indole) C₁₄H₁₈N₂O₂ 246.31 Methoxy, indole, acetamide Melatonin receptor modulation

Key Observations :

  • Ethynyl vs. Ethoxy : The ethynyl group in this compound confers rigidity and electron-deficient character, reducing water solubility compared to ethoxy-substituted analogs like N-[2-(3-ethoxyphenyl)ethyl]acetamide .
  • Hydroxyl vs. Methoxy : Polar substituents (e.g., hydroxyl in N-(4-hydroxyphenethyl)acetamide) enhance solubility and metabolic susceptibility, whereas methoxy groups (e.g., UCM765) improve receptor binding and stability .
Melatonergic Activity

Compounds like UCM765 and UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) exhibit MT2 receptor selectivity, demonstrating sleep-inducing and anxiolytic effects in rodents. The ethynyl analog may lack similar activity due to its non-planar structure, which could hinder receptor docking .

Antimicrobial and Cytotoxic Effects
  • Cytotoxicity : Indole-containing analogs like N-[2-(5-methoxy-2-methylindol-3-yl)ethyl]acetamide exhibit minimal cytotoxicity against cancer cells, suggesting ethynyl derivatives may require functionalization for therapeutic utility .

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